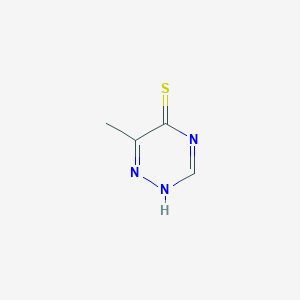
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide (INH) is a compound that has been widely studied for its potential applications in scientific research. INH is a derivative of isoniazid, a drug used to treat tuberculosis. However, INH has been found to have unique properties that make it useful for a variety of research purposes.
Mécanisme D'action
The mechanism of action of Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is complex and not fully understood. However, it is known to act as an inhibitor of the enzyme catalase-peroxidase, which is involved in the metabolism of isoniazid. Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is also believed to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have a number of biochemical and physiological effects. In biochemistry, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been shown to inhibit the activity of catalase-peroxidase, which is involved in the metabolism of isoniazid. In physiology, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied, which makes it a well-characterized compound. However, there are also limitations to its use. Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is known to be toxic at high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are a number of potential future directions for research on Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide. One area of interest is the development of new therapies for neurological disorders based on the compound's effects on the GABAergic neurotransmission system. Another area of interest is the development of new methods for synthesizing Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide that are more efficient or cost-effective than current methods. Finally, further research is needed to fully understand the mechanism of action of Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide and its potential applications in a variety of scientific fields.
Méthodes De Synthèse
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide can be synthesized through a number of methods, including the reaction of isoniazid with a variety of aldehydes or ketones. One common method involves the reaction of isoniazid with 2,4-pentanedione, which yields Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide with a high degree of purity.
Applications De Recherche Scientifique
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been studied for its potential applications in a number of scientific fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been used as a tool to study the mechanisms of enzyme inhibition, particularly in the context of tuberculosis treatment. In pharmacology, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have potential as a treatment for a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been used to study the role of GABAergic neurotransmission in the brain.
Propriétés
Numéro CAS |
15407-86-0 |
|---|---|
Nom du produit |
Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide |
Formule moléculaire |
C16H21N3O |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O/c1-15(2)12-4-7-16(3,10-12)14(15)19-18-13(20)11-5-8-17-9-6-11/h5-6,8-9,12H,4,7,10H2,1-3H3,(H,18,20)/b19-14+ |
Clé InChI |
UBGJKRBQTVFLFD-XMHGGMMESA-N |
SMILES isomérique |
CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=NC=C3)C)C |
SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
SMILES canonique |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C |
Synonymes |
N'-(1,3,3-Trimethylnorbornan-2-ylidene)isonicotinic hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



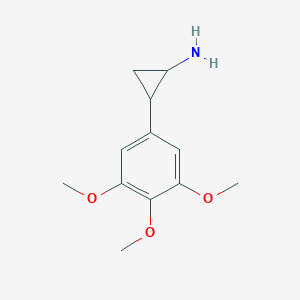

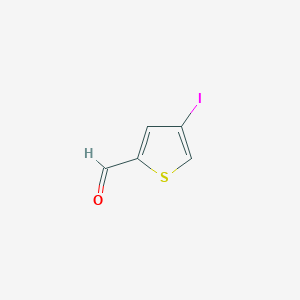

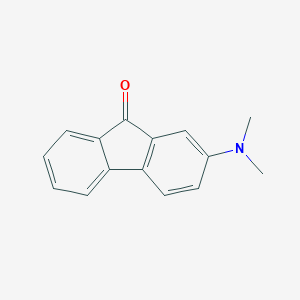
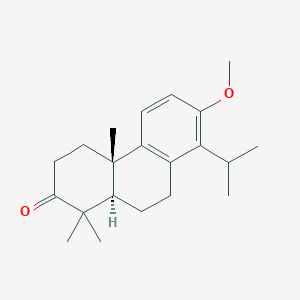

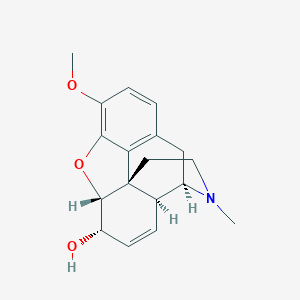


![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)
